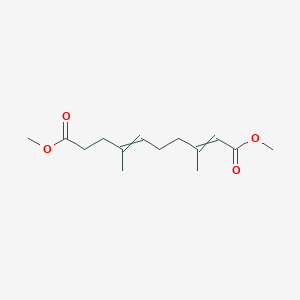
Dimethyl 3,7-dimethyldeca-2,6-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,7-dimethyldeca-2,6-dienedioate is an organic compound with the molecular formula C12H18O4. It is a derivative of 3,7-dimethyldeca-2,6-dienedioic acid, characterized by the presence of two ester groups. This compound is notable for its unique structure, which includes multiple double bonds and ester functionalities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,7-dimethyldeca-2,6-dienedioate typically involves the esterification of 3,7-dimethyldeca-2,6-dienedioic acid. This process can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,7-dimethyldeca-2,6-dienedioate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of ester groups.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3,7-dimethyldeca-2,6-dienedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of dimethyl 3,7-dimethyldeca-2,6-dienedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The double bonds in the compound can also participate in various biochemical reactions, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
3,7-decadienedioic acid: A similar compound with a slightly different structure, lacking the methyl groups.
1,10-dimethyl (2E,6E)-3,7-dimethyldeca-2,6-dienedioate: Another ester derivative with a similar backbone.
Uniqueness
Dimethyl 3,7-dimethyldeca-2,6-dienedioate is unique due to its specific arrangement of double bonds and ester groups, which confer distinct chemical and biological properties
Properties
CAS No. |
38609-53-9 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
dimethyl 3,7-dimethyldeca-2,6-dienedioate |
InChI |
InChI=1S/C14H22O4/c1-11(8-9-13(15)17-3)6-5-7-12(2)10-14(16)18-4/h6,10H,5,7-9H2,1-4H3 |
InChI Key |
ILVKUYSWZXKIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















